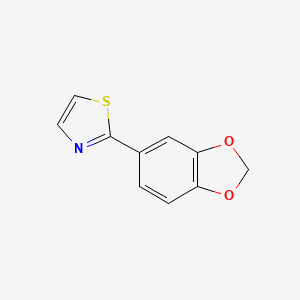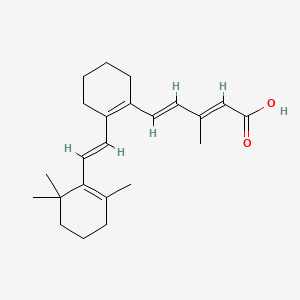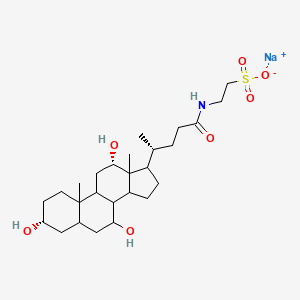
Sdccgsbi-0050008.P002
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The product of conjugation of cholic acid with taurine. Its sodium salt is the chief ingredient of the bile of carnivorous animals. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and cholerectic.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
- Sodium danshensu (SDSS), related to "Sdccgsbi-0050008.P002," has been studied for its neuroprotective effects against cerebral ischemia and reperfusion injury. It was found to improve neurological deficits, reduce infarct volume, decrease apoptotic cells, and regulate the expression of apoptosis-regulatory proteins through the PI3K/Akt pathway (Guo et al., 2015).
Standardization in Laboratory Medicine
- The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) has made strides in standardizing laboratory medicine methodologies. This includes the development of reference measurement procedures and certified reference materials, aiming to achieve equivalent measurement results across assays (Gillery & Young, 2013).
Local Drug Delivery Systems
- Studies have explored local drug delivery systems for cancer treatment. This includes the development of systems like the glycol chitosan hydrogel and doxorubicin⋅hydrochloride for thyroid cancer treatment, highlighting the potential for local targeted therapy (Yoo et al., 2018).
Scientific Literacy and Dialogue
- Research has been conducted on promoting scientific literacy among lay people, particularly those of low socioeconomic status. This involves dialogues between researchers, educators, and lay people to discuss scientific breakthroughs and make informed decisions (Buslón et al., 2020).
Clinical Pharmacology and Regulatory Research
- The Office of Clinical Pharmacology (OCP) of the FDA hosts Science Day events to showcase research and foster professional development in clinical pharmacology. This includes presentations on pharmacokinetic models, exposure-response analyses, and other research projects (Owen et al., 2013).
Scientific Discovery Games in Biomedical Research
- Scientific discovery games (SDGs) have been utilized as a novel approach in biomedical research, engaging volunteers in molecular modeling, neuroscience, genomics, and other fields. This innovative approach has resulted in technical innovations and significant research outputs (Das et al., 2019).
Data Sharing in Clinical Research
- Tools like Research Electronic Data Capture (REDCap) and REDCap2SDTM have been developed to facilitate data sharing and reuse in clinical research. This aids in reducing workload and enhancing the efficiency of clinical trials and research data management (Yamamoto, 2017).
Propiedades
Fórmula molecular |
C26H44NNaO7S |
|---|---|
Peso molecular |
537.7 g/mol |
Nombre IUPAC |
sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16?,17-,18?,19?,20?,21-,22+,24?,25?,26?;/m1./s1 |
Clave InChI |
JAJWGJBVLPIOOH-YTSJWJHXSA-M |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1([C@H](CC3C2[C@@H](CC4C3(CC[C@H](C4)O)C)O)O)C.[Na+] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Sinónimos |
Cholyltaurine Sodium Taurocholate Taurine Cholate Taurocholate Taurocholate Sodium Taurocholate, Sodium Taurocholic Acid Taurocholic Acid, (5 alpha)-Isomer Taurocholic Acid, (7 beta)-Isomer Taurocholic Acid, Monolithium Salt Taurocholic Acid, Monosodium Salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



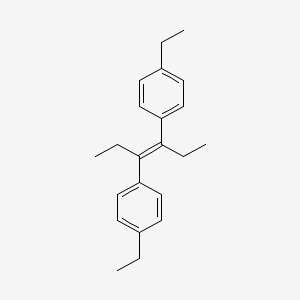
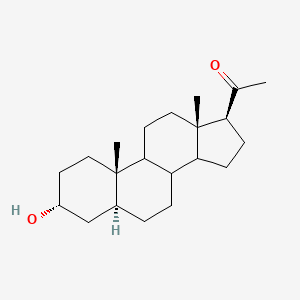
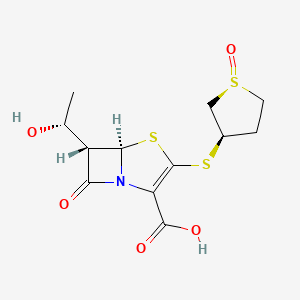
![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
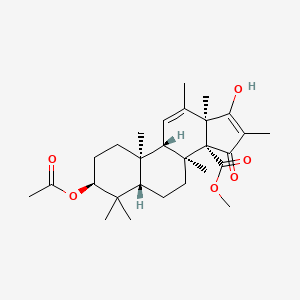
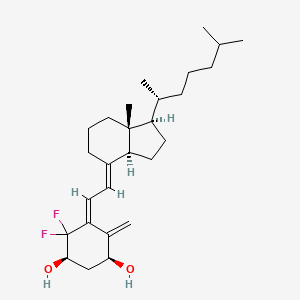

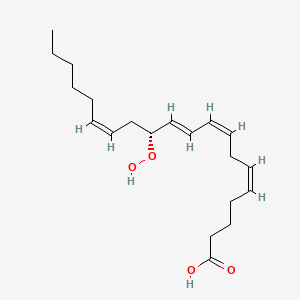

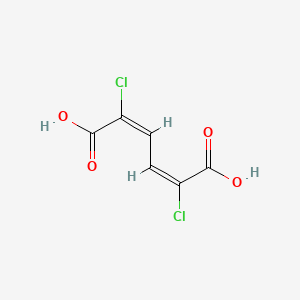
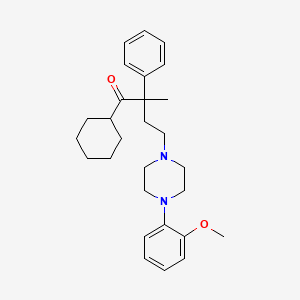
![4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid](/img/structure/B1243812.png)
